molecular formula C13H15NO3 B024618 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester CAS No. 19668-24-7

2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester

Cat. No. B024618
CAS RN: 19668-24-7
M. Wt: 233.26 g/mol
InChI Key: ZHMOADYMMOAGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester, also known as ethyl 2-methoxyquinoline-1-carboxylate, is a synthetic compound that belongs to the class of quinolinecarboxylic acid derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 2-Methoxy-1(2H)-quinolinecarboxylic acid, 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester ester is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.

Biochemical And Physiological Effects

2-Methoxy-1(2H)-quinolinecarboxylic acid, 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester ester has been reported to exhibit various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress the production of pro-inflammatory cytokines. Additionally, 2-Methoxy-1(2H)-quinolinecarboxylic acid, 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester ester has been reported to exhibit antioxidant and neuroprotective properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methoxy-1(2H)-quinolinecarboxylic acid, 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester ester in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of this compound include its limited solubility in water and its potential to exhibit nonspecific effects.

Future Directions

There are several future directions for the study of 2-Methoxy-1(2H)-quinolinecarboxylic acid, 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester ester. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Finally, the development of novel synthetic methods for the preparation of 2-Methoxy-1(2H)-quinolinecarboxylic acid, 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester ester may also be an interesting area of research.

Synthesis Methods

The synthesis of 2-Methoxy-1(2H)-quinolinecarboxylic acid, 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester ester can be achieved through various methods, including the reaction of 2-methoxyaniline with 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester acetoacetate, followed by cyclization and esterification. Other methods involve the reaction of 2-methoxyaniline with 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester oxalyl chloride, followed by cyclization and esterification.

Scientific Research Applications

2-Methoxy-1(2H)-quinolinecarboxylic acid, 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester ester has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This compound has been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

properties

CAS RN

19668-24-7

Product Name

2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 2-methoxy-2H-quinoline-1-carboxylate

InChI

InChI=1S/C13H15NO3/c1-3-17-13(15)14-11-7-5-4-6-10(11)8-9-12(14)16-2/h4-9,12H,3H2,1-2H3

InChI Key

ZHMOADYMMOAGSH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(C=CC2=CC=CC=C21)OC

Canonical SMILES

CCOC(=O)N1C(C=CC2=CC=CC=C21)OC

synonyms

2-Methoxy-1(2H)-quinolinecarboxylic acid ethyl ester

Origin of Product

United States

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